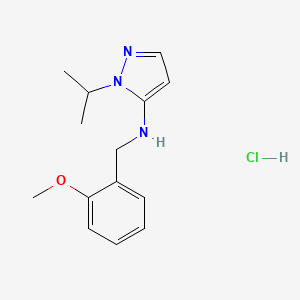
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine is a chemical compound with a molecular formula of C14H20N2O It is known for its unique structure, which includes an isopropyl group, a methoxybenzyl group, and a pyrazolamine core
準備方法
The synthesis of 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isopropylamine, 2-methoxybenzyl chloride, and pyrazole derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pH are carefully monitored to ensure optimal reaction rates.
Synthetic Routes: The primary synthetic route involves the nucleophilic substitution of the 2-methoxybenzyl chloride with isopropylamine, followed by the coupling of the resulting intermediate with a pyrazole derivative. This process may require the use of catalysts to enhance the reaction efficiency.
Industrial Production: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield.
化学反応の分析
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and signaling pathways. It may be used in assays to investigate enzyme activity and receptor binding.
Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions.
Industry: Industrial applications include its use as an intermediate in the production of specialty chemicals and materials. It may also be used in the formulation of certain products.
作用機序
The mechanism of action of 1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
1-isopropyl-N-(2-methoxybenzyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-isopropyl-N-(2-methoxybenzyl)-3-methyl-1H-pyrazol-4-amine: This compound has a similar structure but includes a methyl group at the 3-position of the pyrazole ring.
1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: This compound features a methyl group at the 4-position of the pyrazole ring.
1-isopropyl-N-(2-methoxybenzyl)-1H-benzimidazol-2-amine: This compound has a benzimidazole core instead of a pyrazole core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropyl and methoxybenzyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C14H20ClN3O |
|---|---|
分子量 |
281.78 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-2-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C14H19N3O.ClH/c1-11(2)17-14(8-9-16-17)15-10-12-6-4-5-7-13(12)18-3;/h4-9,11,15H,10H2,1-3H3;1H |
InChIキー |
QQZWOLHPDXHIFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=CC=N1)NCC2=CC=CC=C2OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,4R)-7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15111844.png)
![1-(1-methyl-1H-pyrazol-3-yl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15111855.png)
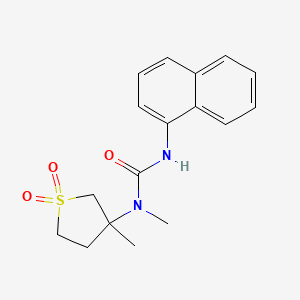
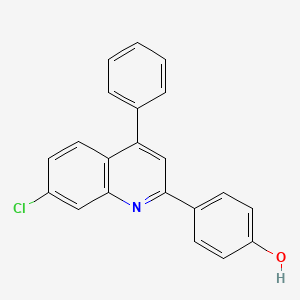
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111876.png)

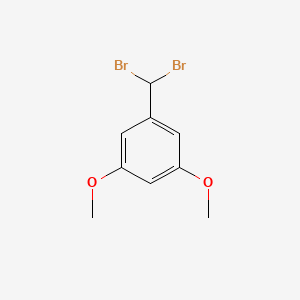
![N-[(2-ethylpyrazol-3-yl)methyl]ethanamine;hydrochloride](/img/structure/B15111898.png)
![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)acetamide](/img/structure/B15111907.png)
![4-chloro-5-methyl-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15111910.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B15111913.png)
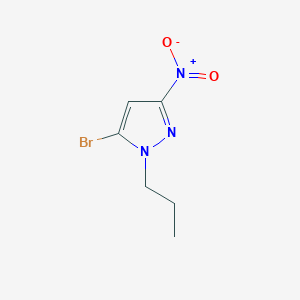
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111930.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B15111936.png)
